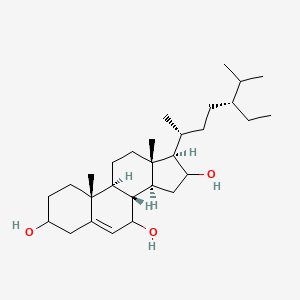
N-hexanoyl-L-Homoserine lactone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) contains three deuterium atoms at the C-6 position. It is intended for use as an internal standard for the quantification of C6-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C6-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish.
Scientific Research Applications
Quorum Sensing in Bacterial Communication
N-hexanoyl-L-homoserine lactone (C6-HSL) plays a crucial role in quorum sensing, a process of bacterial communication. Studies reveal that it is a key signaling molecule in the regulation of gene expression in response to population size in bacteria, particularly in Gram-negative species (Shaw et al., 1997). This process is essential for various bacterial activities, including virulence, bioluminescence, and biofilm formation.
Interaction with Plant Systems
Research indicates that C6-HSL interacts with plant systems, affecting its stability and activity. Delalande et al. (2005) discovered that C6-HSL can be inactivated by germinating Lotus corniculatus seedlings, suggesting a natural plant defense mechanism against bacterial quorum sensing signals (Delalande et al., 2005).
Role in Biosynthesis and Degradation
C6-HSL is involved in the biosynthesis and degradation of various bacterial compounds. Jiang et al. (1998) showed that specific enzymes catalyze the biosynthesis of C6-HSL, which is integral to quorum-sensing in Pseudomonas aeruginosa (Jiang et al., 1998). Additionally, Rashid et al. (2011) found that certain bacterial strains from potato roots can degrade C6-HSL, indicating a potential for bioremediation and control of bacterial signaling (Rashid et al., 2011).
Inhibitors and Agonists Development
Synthetic analogues of N-acyl homoserine lactones, including C6-HSL, have been developed as potential inhibitors or agonists of bacterial quorum sensing. Reverchon et al. (2002) created a series of synthetic analogues to modulate the activity of bacterial transcriptional regulators involved in quorum sensing (Reverchon et al., 2002).
Structural Analysis and Modeling
C6-HSL has been the subject of various structural studies to better understand its role in bacterial communication. Watson et al. (2002) investigated the structural basis and specificity of C6-HSL production, providing insights into the molecular mechanisms of quorum sensing (Watson et al., 2002).
properties
Product Name |
N-hexanoyl-L-Homoserine lactone-d3 |
|---|---|
Molecular Formula |
C10H12D3NO3 |
Molecular Weight |
200.3 |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 |
InChI Key |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N |
SMILES |
O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1 |
synonyms |
C6-HSL-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)
